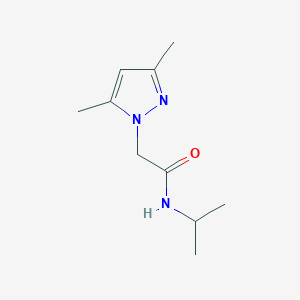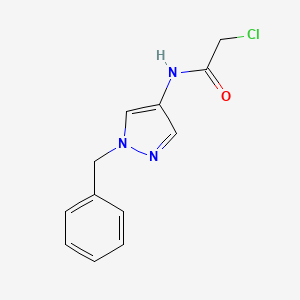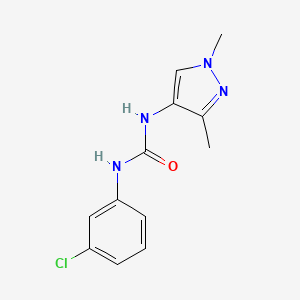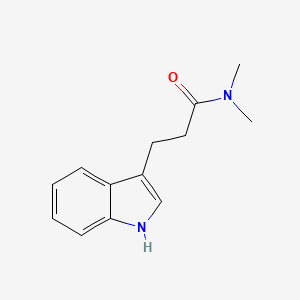
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylpyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylpyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMOP, and it has been synthesized using different methods.
作用機序
DMOP exerts its pharmacological effects by modulating different signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. DMOP has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth, proliferation, and survival. DMOP has also been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects:
DMOP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. DMOP has also been shown to modulate the expression of different genes and proteins involved in these processes.
実験室実験の利点と制限
DMOP has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability may pose some challenges in its use in certain experiments.
将来の方向性
There are several future directions for the study of DMOP, including:
1. Further investigation of its potential therapeutic applications in different diseases, including cancer, neurodegenerative diseases, and inflammation.
2. Development of more efficient and cost-effective synthesis methods for DMOP.
3. Exploration of its potential as a drug candidate and optimization of its pharmacokinetic and pharmacodynamic properties.
4. Investigation of its effects on different signaling pathways and its interactions with other molecules.
5. Study of its potential as a diagnostic tool for different diseases.
Conclusion:
In conclusion, DMOP is a promising chemical compound that has potential applications in various fields, including cancer treatment, neuroprotection, and inflammation. Its mechanism of action involves the modulation of different signaling pathways, leading to the inhibition of cell growth, proliferation, and survival. DMOP has several advantages for lab experiments, but its limited solubility and stability may pose some challenges. Further research is needed to explore its potential therapeutic applications and to optimize its properties as a drug candidate.
合成法
DMOP can be synthesized using different methods, including the reaction of 3,5-dimethyl-4-carboxyoxazole with 4-methyl-1H-pyrazole-1-carboxylic acid and subsequent coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 3,5-dimethyl-4-carboxyoxazole with 4-methyl-1H-pyrazole-1-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
科学的研究の応用
DMOP has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, DMOP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, DMOP has been shown to protect neurons against oxidative stress and reduce inflammation in the brain. In inflammation, DMOP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-8-6-13-16(7-8)5-4-11(17)14-12-9(2)15-18-10(12)3/h6-7H,4-5H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLHOTNACGSMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)NC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylpyrazol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)




![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)


![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)

